Sodium methanesulfinate

Catalog No.
S608143
CAS No.
20277-69-4
M.F
CH3NaO2S
M. Wt
102.09 g/mol
Availability
In Stock
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Sodium methanesulfinate

CAS Number

20277-69-4

Product Name

Sodium methanesulfinate

IUPAC Name

sodium;methanesulfinate

Molecular Formula

CH3NaO2S

Molecular Weight

102.09 g/mol

InChI

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1

InChI Key

LYPGDCWPTHTUDO-UHFFFAOYSA-M

SMILES

CS(=O)[O-].[Na+]

Synonyms

methane sulfinic acid, methanesulfinic acid, methanesulfinic acid, sodium salt, MSA acid

Canonical SMILES

CS(=O)[O-].[Na+]

The exact mass of the compound Sodium methanesulfinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium methanesulfinate (CAS 20277-69-4) is a bench-stable, solid sulfinate salt widely utilized as a premier source of nucleophilic and radical methylsulfonyl groups. Unlike traditional electrophilic mesylating agents, this compound enables direct C-S bond formation via cross-coupling and photoredox pathways. Its high atom economy, compact steric profile, and compatibility with aqueous or open-air conditions make it a critical building block for synthesizing methyl sulfones, pharmaceutical intermediates, and complex agrochemicals [1].

Generic substitution with standard reagents like methanesulfonyl chloride (MsCl) or sodium p-toluenesulfinate often fails due to fundamental differences in reactivity and steric bulk. MsCl is a highly moisture-sensitive, corrosive liquid restricted to electrophilic pathways (e.g., O- or N-mesylation) and cannot directly yield methyl sulfones via radical addition without complex workarounds [1]. Conversely, while sodium p-toluenesulfinate shares the sulfinate reactivity, it introduces a bulky aryl group that can severely hinder downstream functionalization or disrupt the binding affinity of sterically constrained pharmaceutical targets [2].

Moisture Tolerance and Processability vs. Methanesulfonyl Chloride

For industrial scale-up and benchtop handling, sodium methanesulfinate offers profound operational advantages over methanesulfonyl chloride. MsCl is a fuming, highly reactive liquid that violently hydrolyzes in water, necessitating strictly anhydrous conditions, inert atmospheres, and the continuous addition of acid scavengers [1]. In contrast, sodium methanesulfinate is a stable solid that readily dissolves in aqueous and alcoholic media without degradation, allowing for open-air handling and significantly reducing process engineering overhead [2].

Evidence DimensionMoisture sensitivity and handling requirements
Target Compound DataBench-stable solid, 100% compatible with aqueous/alcoholic solvents.
Comparator Or BaselineMethanesulfonyl chloride (MsCl): violently hydrolyzes in water, requires strict anhydrous conditions.
Quantified DifferenceComplete elimination of anhydrous infrastructure and acid-scavenging requirements.
ConditionsAmbient benchtop storage and aqueous reaction media.

Eliminates the need for inert-gas infrastructure and continuous acid-scavenging during procurement and scale-up.

Enabling Direct C-H Methylsulfonylation via Radical Pathways

When synthesizing complex methyl sulfones, the choice of precursor dictates the available reaction pathways. Sodium methanesulfinate readily undergoes single-electron oxidation to generate a highly reactive methylsulfonyl radical, enabling direct radical addition to alkenes, alkynes, and heteroarenes under mild photoredox or metal-catalyzed conditions [1]. Methanesulfonyl chloride cannot access this radical pathway directly and is strictly limited to electrophilic substitution, forcing chemists into multi-step synthetic detours if MsCl is procured instead [2].

Evidence DimensionReaction pathway accessibility
Target Compound DataGenerates methylsulfonyl radicals for direct C-C/C-S bond formation.
Comparator Or BaselineMethanesulfonyl chloride (MsCl): restricted to electrophilic O-/N-mesylation.
Quantified DifferenceReduces multi-step sulfone synthesis to a single catalytic step.
ConditionsPhotoredox or transition-metal-catalyzed cross-coupling.

Allows procurement of a single reagent for complex C-C and C-S bond-forming cascades that standard sulfonyl chlorides cannot perform.

Minimized Steric Hindrance vs. Arylsulfinates

In the design of dense pharmaceutical fragments, the steric footprint of the introduced functional group is critical. Sodium methanesulfinate introduces a highly compact methylsulfonyl group (fragment MW ~79 Da), whereas the commonly procured substitute, sodium p-toluenesulfinate, introduces a bulky tosyl group (fragment MW ~155 Da) [1]. This nearly 2x increase in fragment mass and the associated steric bulk of the aryl ring can block adjacent reactive sites or disrupt the optimized binding pocket geometry of an active pharmaceutical ingredient (API) [2].

Evidence DimensionSteric bulk and fragment molecular weight
Target Compound DataIntroduces compact mesyl group (MW ~79 Da).
Comparator Or BaselineSodium p-toluenesulfinate introduces bulky tosyl group (MW ~155 Da).
Quantified Difference~49% reduction in added molecular weight and elimination of aryl steric bulk.
ConditionsLate-stage functionalization or fragment-based drug design.

Essential for synthesizing dense, sterically constrained active pharmaceutical ingredients (APIs) where bulky tosyl groups prevent target binding.

Photoredox-Catalyzed Synthesis of Methyl Sulfones

Sodium methanesulfinate is the optimal choice for modern photoredox cascades requiring a methylsulfonyl radical source. Its ability to undergo single-electron oxidation under mild, visible-light conditions enables the direct, atom-economical synthesis of complex aliphatic and aromatic methyl sulfones without the need for harsh oxidants or anhydrous environments [1].

Aqueous-Phase Cross-Coupling Reactions

Due to its exceptional moisture tolerance compared to methanesulfonyl chloride, this compound is highly recommended for green-chemistry workflows. It serves as a reliable nucleophile in transition-metal-catalyzed cross-coupling reactions (e.g., with aryl halides or boronic acids) performed in aqueous or alcoholic solvent systems [2].

Sterically Constrained API Fragment Synthesis

In fragment-based drug discovery where steric bulk must be minimized, sodium methanesulfinate is prioritized over arylsulfinates like sodium p-toluenesulfinate. It delivers the necessary sulfonyl pharmacophore while maintaining a minimal spatial footprint, ensuring that downstream functionalization and target-site binding are not sterically hindered [3].

Related CAS

17696-73-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (97.96%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20277-69-4

Dates

Last modified: 08-15-2023

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